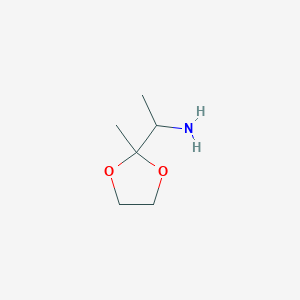

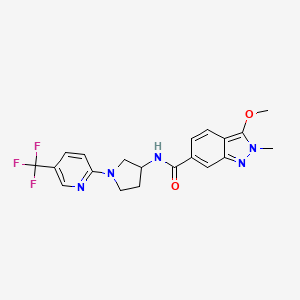

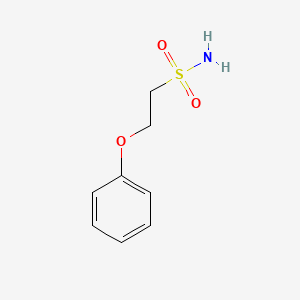

![molecular formula C10H18N2O2 B2488004 1-[1-(2-甲氧基乙基)-3,5-二甲基-1H-吡唑-4-基]乙醇 CAS No. 1339371-79-7](/img/structure/B2488004.png)

1-[1-(2-甲氧基乙基)-3,5-二甲基-1H-吡唑-4-基]乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of pyrazole derivatives, including compounds structurally similar to the one , typically involves regiospecific reactions. The synthesis process may involve the condensation of malonic acid derivatives with hydrazines or the reaction of β-dicarbonyl compounds with hydrazines in the presence of acids or bases. For example, synthesis approaches for pyrazole derivatives have been reported to use condensation reactions involving specific functional groups and regiospecific intermediates, ensuring the formation of the desired pyrazole core with appropriate substituents (Kumarasinghe et al., 2009; Pareek et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using techniques like X-ray crystallography, which provides unambiguous determination of the regioisomer formed. This includes the analysis of hydrogen-bonded dimer formations typical of carboxylic acid groups in the solid state and conformational differences between rings in the molecules (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their versatile chemical properties. These can include nucleophilic substitutions, cycloadditions, and electrophilic additions. The reactivity of these compounds can be attributed to the pyrazole ring, which can participate in hydrogen bonding and other intermolecular interactions, influencing their chemical behavior and reactivity patterns (Ding et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound's molecular structure, including the presence of substituents and their nature. For instance, the crystal packing and hydrogen bonding capabilities can significantly affect the compound's solubility and melting points (Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties of "1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol" and similar compounds include their acidity/basicity, reactivity towards various reagents, and potential for forming derivatives through functional group transformations. The pyrazole ring's nitrogen atoms can act as bases, participating in the formation of salts and complexes with metals, which is significant for applications in coordination chemistry and catalysis (Tamer et al., 2015).

科学研究应用

有机金属化学中的反应性和合成

研究已经探索了双(吡唑-1-基)甲烷的反应性,特别是那些被2-羟基苯基和2-甲氧基苯基官能化的化合物,与类似W(CO)5THF的金属配合物的反应。这些反应通过Csp3-N键裂解等机制导致了复杂结构的形成,形成了在有机金属化学领域可能应用的化合物 (Ding et al., 2011)。

催化活性

三脚架吡唑基配体,包括类似所询问的化合物,已经被研究其催化氧化活性。这些研究关注铜(II)盐与吡唑配体之间的相互作用,影响氧化反应速率,并探索该化合物在各种化学反应中作为催化剂的潜力 (Kodadi et al., 2008)。

抑制和细胞毒活性

合成的基于吡唑的杂环化合物已经显示出对各种高活性酶的抑制活性以及对肿瘤细胞系的细胞毒性。这些发现表明在药物化学和药物设计中可能应用,特别是对选择性酶抑制和癌症治疗 (Harit et al., 2012)。

分子结构和氢键合

还对吡唑化合物衍生物的分子结构和氢键合进行了研究。这项研究提供了关于这些化合物可以形成的复杂氢键框架结构的见解,有助于理解它们的化学性质以及在材料科学和结构化学中的潜在应用 (Asma et al., 2018)。

金属大环配合物

新型混合吡唑配体已经合成并用于形成钯(II)金属大环配合物。这些配合物已经通过扩散核磁共振进行表征和研究,表明在无机化学领域可能应用,特别是在金属-有机框架及其性质研究中 (Guerrero et al., 2008)。

属性

IUPAC Name |

1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-7-10(9(3)13)8(2)12(11-7)5-6-14-4/h9,13H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRJFSLBWAWGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCOC)C)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

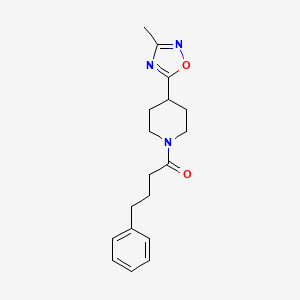

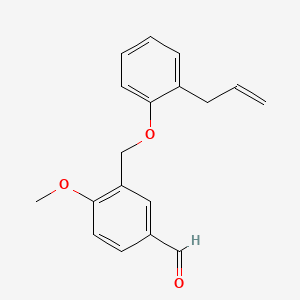

![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487921.png)

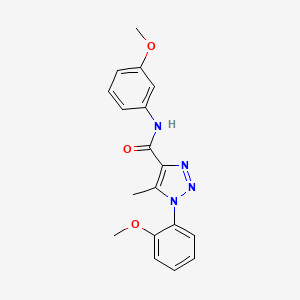

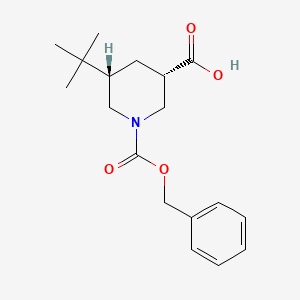

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)

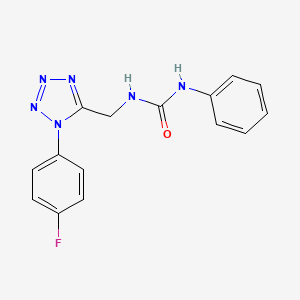

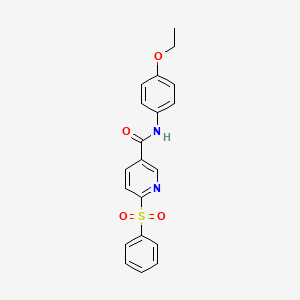

![2-methoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2487925.png)

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2487939.png)